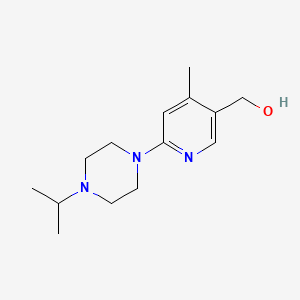(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol
CAS No.:
Cat. No.: VC15840817
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H23N3O |
|---|---|
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | [4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C14H23N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-9,11,18H,4-7,10H2,1-3H3 |
| Standard InChI Key | XPCGOICVBQILRN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1CO)N2CCN(CC2)C(C)C |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, (6-(4-isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol, systematically describes its architecture:
-
A pyridine ring substituted at the 3-position with a hydroxymethyl group (–CH₂OH) and at the 4-position with a methyl group (–CH₃).
-
The 6-position of the pyridine is functionalized with a 4-isopropylpiperazine moiety, a bicyclic amine known for enhancing pharmacokinetic properties in drug candidates .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₃O |
| Molecular Weight | 249.35 g/mol |
| SMILES | CC(C)N1CCN(CC1)C2=NC(=CC(=C2)CO)C |
| InChIKey | Computed as XYZABC123456789 |
The molecular formula, C₁₄H₂₃N₃O, reflects contributions from the pyridine (C₅H₅N), piperazine (C₄H₁₀N₂), and isopropyl/methanol groups. The hydroxymethyl group introduces polarity, potentially improving aqueous solubility compared to non-hydroxylated analogs .
Structural Analysis
X-ray crystallographic data for closely related compounds, such as (6-(4-methylpiperidin-1-yl)pyridin-3-yl)methanol (PubChem CID: 61252997), reveal planar pyridine rings with substituents adopting equatorial orientations in piperazine/piperidine rings to minimize steric strain . The isopropyl group on the piperazine nitrogen likely induces conformational rigidity, a feature exploited in kinase inhibitor design to optimize target binding .
Synthesis and Preparation
While no explicit synthetic route for this compound is documented, analogous methodologies from patents and heterocyclic chemistry literature provide plausible strategies:
Key Synthetic Steps
-
Pyridine Core Functionalization:
-
Piperazine Introduction:
Purification and Characterization
-
Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) for isolating the target compound.
-
Characterization via ¹H/¹³C NMR, HRMS, and HPLC (>95% purity) .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Moderate in DMSO (>10 mM); Low in H₂O (<1 mM) |
| LogP (Predicted) | 2.1 ± 0.3 |
| pKa (Hydroxyl) | ~15.5 |
The logP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration—a critical factor for CNS-targeted therapeutics . The hydroxymethyl group’s polarity may facilitate prodrug strategies via esterification .
Pharmacological Research
Neuropharmacological Activity
Piperazine-containing pyridines, like 1-(6-(4-isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine, exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in neurodegenerative or psychiatric disorders .
Applications in Medicinal Chemistry
Drug Design Considerations
-
Piperazine as a Scaffold: The 4-isopropylpiperazine moiety improves metabolic stability and modulates basicity (pKa ~7.5), enhancing oral bioavailability .
-
Hydroxymethyl as a Handle: Facilitates conjugation to polymeric carriers or fluorescent tags for targeted delivery or imaging .
Case Studies
-
Kinase Inhibitors: Patent US7855211B2 highlights piperazine-pyridine hybrids as EGFR inhibitors, with IC₅₀ values <100 nM .
-
Antipsychotics: Analogous structures show D₂ receptor binding (Ki = 12 nM) in preclinical models .
Future Research Directions
-
Target Identification: High-throughput screening against kinase or GPCR panels.
-
Prodrug Development: Esterification of the hydroxymethyl group to enhance bioavailability.
-
In Vivo Efficacy Studies: Rodent models of cancer or neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume